molecular formula C17H18O2 B14178740 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene CAS No. 916068-71-8

6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene

Katalognummer: B14178740
CAS-Nummer: 916068-71-8
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: YOEWZOVZZLATID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, and a tetrahydro-1,4-methanoanthracene core, which contributes to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene typically involves multiple steps, starting from readily available precursors. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired compound through cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene involves its interaction with specific molecular targets and pathways. The methoxy groups and the tetrahydro-1,4-methanoanthracene core play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

916068-71-8

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

6,7-dimethoxytetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),3,5,7,9-pentaene

InChI

InChI=1S/C17H18O2/c1-18-16-8-12-6-14-10-3-4-11(5-10)15(14)7-13(12)9-17(16)19-2/h6-11H,3-5H2,1-2H3

InChI-Schlüssel

YOEWZOVZZLATID-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC3=C(C=C2C=C1OC)C4CCC3C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.